7-Bromoheptanal chemical properties and reactivity
7-Bromoheptanal chemical properties and reactivity
An In-depth Technical Guide to 7-Bromoheptanal: Chemical Properties and Reactivity
Introduction
7-Bromoheptanal is a versatile bifunctional organic compound featuring a seven-carbon aliphatic chain terminated by a reactive aldehyde group at one end and a primary alkyl bromide at the other. This unique structural arrangement makes it a valuable synthon in modern organic chemistry, providing two distinct reactive sites that can be addressed either sequentially or in concert to construct complex molecular architectures.[1] Its seven-carbon chain offers the flexibility required for the formation of medium-to-large carbocyclic and heterocyclic ring systems, which are common motifs in many natural products and pharmaceutically active compounds.[1]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, spectroscopic signature, reactivity, and synthetic applications of 7-bromoheptanal. It aims to serve as a practical resource, blending fundamental chemical principles with actionable experimental insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational to its successful application in synthesis.
Chemical and Physical Properties
The key physicochemical properties of 7-bromoheptanal (CAS No. 54005-84-4) are summarized below. These values, a mix of reported and predicted data, are crucial for reaction planning and safe handling.[1][2][3]
| Property | Value | Reference |
| CAS Number | 54005-84-4 | [1][2][3] |
| Molecular Formula | C₇H₁₃BrO | [1][2] |
| Molecular Weight | 193.08 g/mol | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 222.3 ± 23.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Very slightly soluble in water (0.79 g/L at 25°C) | [1] |
| InChI Key | UXHBEJHWPUSRJH-UHFFFAOYSA-N | [2] |
| SMILES | C(CCCBr)CCC=O | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 7-bromoheptanal. The expected spectral features are as follows:
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¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a distinctive downfield singlet for the aldehydic proton (δ ≈ 9.7-9.8 ppm), a triplet corresponding to the two protons on the carbon adjacent to the bromine atom (C7-H₂, δ ≈ 3.4 ppm), and another triplet for the protons alpha to the carbonyl group (C2-H₂, δ ≈ 2.4-2.5 ppm). The remaining methylene protons (C3, C4, C5, C6) would appear as a complex multiplet in the aliphatic region (δ ≈ 1.3-1.8 ppm).
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¹³C NMR Spectroscopy : The carbon spectrum is characterized by a prominent downfield signal for the carbonyl carbon (δ ≈ 202 ppm). The carbon atom bonded to the bromine (C7) is expected around δ ≈ 33-34 ppm, while the carbon alpha to the aldehyde (C2) would appear near δ ≈ 44 ppm. The other sp³ hybridized carbons in the chain would resonate in the δ ≈ 22-32 ppm range.
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found around 1725 cm⁻¹. Also indicative of the aldehyde are two weaker C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, usually between 600-500 cm⁻¹.[5]
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Mass Spectrometry (MS) : In electron impact mass spectrometry, the mass spectrum of 7-bromoheptanal will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Chemical Reactivity and Synthetic Utility
The synthetic power of 7-bromoheptanal lies in the orthogonal reactivity of its two functional groups. This allows for a diverse range of chemical transformations, making it a cornerstone for building complex molecular frameworks.
Caption: Mechanism of the Wittig reaction with 7-bromoheptanal.
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Aldol Condensation : Under basic or acidic conditions, 7-bromoheptanal can undergo a self-aldol condensation. An enolate formed at the C2 position of one molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule. [1]This leads to a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. [1]* Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 7-bromoheptanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent. Conversely, reduction with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) cleanly affords the primary alcohol, 7-bromoheptan-1-ol.
Reactions Targeting the Bromo Functionality
The primary alkyl bromide is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.
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Nucleophilic Substitution (Sₙ2) : The carbon-bromine bond is highly susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. [1]This allows for the introduction of various functional groups at the C7 position. For example, reaction with potassium thioacetate yields 7-acetylthioheptanal, a key intermediate for sulfur-containing compounds. [1]Other nucleophiles like cyanide, azide, or amines can be used to further diversify the molecular structure.
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Grignard Reagent Formation : Treatment of 7-bromoheptanal with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent. This transformation inverts the polarity at the C7 position, turning it from an electrophilic to a highly nucleophilic carbon center.
Harnessing Bifunctionality: Intramolecular Reactions
The true synthetic elegance of 7-bromoheptanal is revealed in intramolecular reactions, where the two functional groups interact to form cyclic structures.
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Intramolecular Grignard Addition : If the Grignard reagent is formed from 7-bromoheptanal, the resulting molecule contains both a nucleophilic carbon and an electrophilic aldehyde. This sets the stage for a spontaneous intramolecular nucleophilic addition. [1]The Grignard moiety attacks the aldehyde carbonyl, and upon aqueous workup, yields cycloheptanol. [1]This is a direct and efficient method for constructing a seven-membered ring.
Caption: Intramolecular cyclization via Grignard reagent formation.
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Intramolecular Sₙ2 Cyclization : Under basic conditions that favor enolate formation (e.g., using a hindered base like LDA), the aldehyde can be deprotonated at the C2 position. The resulting enolate can then act as an intramolecular nucleophile, attacking the electrophilic C7 carbon and displacing the bromide to form cycloheptanone. [1]The efficiency of this ring closure depends on concentration, as high concentrations can favor intermolecular side reactions. [1]
Applications in Complex Synthesis
7-Bromoheptanal serves as a key building block in the total synthesis of complex natural products. Its defined structure and predictable reactivity are essential for constructing intricate molecular scaffolds. For instance, it has been identified as a crucial intermediate in the convergent total synthesis of (-)-A26771B, a 16-membered macrolactone natural product. [1]In such syntheses, both the aldehyde and bromide functionalities are strategically employed to build specific portions of the final target molecule. [1]
Experimental Protocol: Wittig Olefination of 7-Bromoheptanal
This protocol provides a representative procedure for the conversion of 7-bromoheptanal to 1-bromo-7-octene using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
7-Bromoheptanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Ylide Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition : Cool the ylide solution back down to 0 °C. Dissolve 7-bromoheptanal (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Workup : Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-bromo-7-octene.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling 7-bromoheptanal.
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Hazards : 7-Bromoheptanal is classified as a combustible liquid. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye damage. [2]It may also cause respiratory irritation. [2]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. [6]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6]* Handling : Avoid breathing vapors, mist, or gas. [6]Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [8]The compound is stable under recommended storage conditions but should be kept away from moisture, acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent hazardous reactions. [6]* Disposal : Dispose of unused product and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations. [6]
References
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Material Safety Data Sheet - 7-Bromo-heptanal. (2026, January 11). Capot Chemical. Retrieved January 28, 2026, from [Link]
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7-Bromoheptanal | C7H13BrO | CID 12470335 - PubChem. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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3-Bromoheptanal | C7H13BrO | CID 22404500 - PubChem. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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4-Bromoheptanal | C7H13BrO | CID 88264934 - PubChem. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). Retrieved January 28, 2026, from [Link]
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7-Bromo-1-heptanol - SAFETY DATA SHEET. (n.d.). Retrieved January 28, 2026, from [Link]
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2-bromoheptanal - C7H13BrO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved January 28, 2026, from [Link]
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The Power of Bifunctionality: Exploring 1-Bromo-7-chloroheptane in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 28, 2026, from [Link]
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CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved January 28, 2026, from [Link]
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Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24). Retrieved January 28, 2026, from [Link]
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SAFETY DATA SHEET - 3-Bromoheptane. (2025, September 22). Thermo Fisher Scientific. Retrieved January 28, 2026, from [Link]
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Methyl 7-bromoheptanoate - SAFETY DATA SHEET. (2024, March 31). Retrieved January 28, 2026, from [Link]
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79 Br NMR spectroscopy as a practical tool for kinetic analysis - ResearchGate. (2025, August 6). Retrieved January 28, 2026, from [Link]
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